molecular formula C19H21F2N3O3 B2816700 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1235292-30-4

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2816700
CAS No.: 1235292-30-4
M. Wt: 377.392
InChI Key: ZIHQSEHCXKKPNH-UHFFFAOYSA-N
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Description

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21F2N3O3 and its molecular weight is 377.392. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

This compound is part of a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists. These antagonists, including similar ureido-acetamide compounds, have shown nanomolar affinity for guinea-pig, rat, and mouse CCKB receptors. They are potent antagonists of CCK-8-induced neuronal firing in rat hippocampal slices, indicating their potential use in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Synthesis and Characterization

The synthesis of related ureido-acetamide compounds has been a subject of research. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps, providing insights into the molecular structure and potential modifications of similar compounds (Zhong-cheng & Shu Wan-yin, 2002).

Antimicrobial Activity

Certain ureido-acetamide compounds have exhibited broad antimicrobial activity. For example, a study described the synthesis of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, which showed potent activity against various Gram-positive and Gram-negative organisms (Maier et al., 1986).

Synthesis of Functionalized Derivatives

Research has been conducted on the synthesis of functionalized pyridine derivatives by an amidoalkylation/Staudinger/aza-Wittig sequence, which is relevant for the modification of similar ureido-acetamide compounds. This type of synthesis is important for creating derivatives with potentially different biological activities (Fesenko & Shutalev, 2012).

Radiosynthesis for Research

The radiosynthesis of related compounds, like chloroacetanilide herbicides, highlights the importance of creating labeled compounds for studies on metabolism and mode of action, which could be applicable to the study of ureido-acetamides (Latli & Casida, 1995).

Properties

IUPAC Name

2-[4-[(2,6-difluorophenyl)carbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3/c1-19(2,11-25)24-16(26)10-12-6-8-13(9-7-12)22-18(27)23-17-14(20)4-3-5-15(17)21/h3-9,25H,10-11H2,1-2H3,(H,24,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHQSEHCXKKPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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